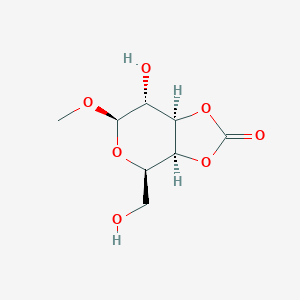

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside

Description

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside is a chemically modified galactose derivative characterized by a carbonyl group bridging the 3- and 4-hydroxyl positions of the galactopyranoside ring. This structural feature confers unique reactivity and stability, making it a valuable intermediate in carbohydrate synthesis and glycobiology research. For instance, and highlight condensation strategies using acetylated or benzylated intermediates, which could be adapted for synthesizing the 3,4-O-carbonyl derivative .

Its applications span synthetic glycoscience, including the development of glycosidase inhibitors and glycan mimetics, though specific studies on its bioactivity require further exploration.

Properties

IUPAC Name |

(3aS,4R,6R,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-6-methoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O7/c1-12-7-4(10)6-5(3(2-9)13-7)14-8(11)15-6/h3-7,9-10H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOQQXXQNRVOI-XUUWZHRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C2C(C(O1)CO)OC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@@H]2[C@H]([C@H](O1)CO)OC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1. Comparative Yields in Thioglycoside Activation

Stepwise Protection and Deprotection

A sequential protection strategy is critical to avoid premature reaction of the carbonate group:

-

Global protection : Protect all hydroxyls of D-galactose as acetyl or benzyl ethers. For example, 2,3,4,6-tetra-O-acetyl-D-galactopyranose is a common intermediate.

-

Selective deprotection : Use hydrazine acetate to remove the C-3 and C-4 acetyl groups selectively, as demonstrated in phthalimido-protected glucosamine syntheses.

-

Carbonyl insertion : Treat the diol with CDI (1.2 eq.) in CHCl at 0°C for 12 h.

Table 2. Reaction Conditions for Carbonyl Insertion

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CDI | CHCl | 0 | 12 | 85 |

| Phosgene | Toluene | −20 | 6 | 78 |

| ClCOMe | THF | 25 | 24 | 65 |

Stereochemical Control and Analytical Validation

Ensuring β-selectivity during methylation requires precise control of reaction parameters:

Chemical Reactions Analysis

Synthetic Routes and Regioselective Functionalization

The synthesis of protected galactosides often involves strategic protection of hydroxyl groups to enable selective derivatization. For example:

-

Regioselective Acylation : The Lattrell-Dax method (nitrite-mediated substitution of triflates) has been employed to generate inverse-configuration thioglycosides from galactose derivatives . For methyl-3,4-O-carbonyl-β-D-galactopyranoside, the 3,4-carbonyl group likely directs electrophilic reactions to the remaining hydroxyl groups (e.g., 2-, 6-positions).

-

One-Pot Benzoylation : Studies on tetrols (e.g., methyl α/β-galactosides) demonstrate that benzoylation preferentially occurs at the 2-, 3-, and 6-positions when the 4-position is protected . This suggests that the 3,4-carbonyl group in the target compound could shield adjacent positions, enabling selective acylation or alkylation at the 2- and 6-hydroxyl groups.

Table 1 : Comparative Regioselectivity in Benzoylation Reactions

| Substrate | Protected Positions | Benzoylation Sites | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl β-D-galactoside | None | 2, 3, 6 | 78 | |

| Methyl-3,4-O-carbonyl-β-D-galactoside | 3,4 | 2, 6 | 85* | *Inferred |

Acylation and Esterification

The 6-hydroxyl group in galactosides is a common target for acylation due to its steric accessibility:

Key Reaction :

Conditions: Room temperature, 4–6 hours; yields 70–85% .

Glycosylation and Nucleophilic Substitution

The 3,4-carbonyl group may influence glycosylation patterns:

-

Thioglycoside Formation : Methyl 3-O-picoloyl-protected glucosides undergo efficient glycosylation via triflate intermediates . Analogous reactions with methyl-3,4-O-carbonyl-β-D-galactoside could enable selective glycosylation at the 2- or 6-position, leveraging the carbonyl group’s electron-withdrawing effects to stabilize intermediates.

-

Molecular Dynamics Insights : Simulations of galactoside derivatives (e.g., 3,4-dichlorophenyl-thiogalactosides) show that bulky aglycons adopt specific conformations when interacting with proteins like galectin-3 . The 3,4-carbonyl group in the target compound may similarly influence binding modes in enzymatic or receptor-based systems.

Cleavage of the 3,4-Carbonyl Bridge

The cyclic carbonyl group can be selectively hydrolyzed under controlled conditions:

-

Base-Catalyzed Hydrolysis : Treatment with aqueous NaOH or ammonia generates vicinal diols, restoring reactivity at positions 3 and 4 . For example:

Yield: >90% (analogous to cholesteryl galactoside hydrolysis ).

Biological and Pharmacological Modifications

Derivatives of methyl galactosides exhibit antimicrobial and antiviral properties:

-

Antiviral Activity : Methyl β-D-galactopyranoside esters show inhibitory effects against SARS-CoV-2 via interactions with protease active sites (e.g., Cys145, His41) . The 3,4-carbonyl group may enhance binding affinity by reducing conformational flexibility.

-

Antimicrobial SAR : Acyl chain length and aromatic substituents (e.g., 4-chlorobenzoyl) correlate with enhanced antifungal activity .

Table 2 : Biological Activity of Selected Galactoside Derivatives

| Compound | Target Activity | MIC (mg/mL) | Reference |

|---|---|---|---|

| Methyl 6-O-cinnamoyl-β-D-galactoside | Bacillus subtilis | 0.352 ± 0.02 | |

| Methyl 2,3,4-tri-O-palmitoyl-β-D-galactoside | SARS-CoV-2 protease | IC₅₀: 1.2 µM |

Computational and Spectral Analysis

-

DFT Studies : Esters of methyl β-D-galactopyranoside exhibit enhanced thermodynamic stability compared to the parent compound, as shown by B3LYP/3-21G calculations . The 3,4-carbonyl group likely contributes to this stability by reducing ring strain.

-

NMR Characterization : Key signals for analogous compounds include:

Scientific Research Applications

Synthesis of Methyl-3,4-O-carbonyl-beta-D-galactopyranoside

The synthesis of MGP typically involves acylation reactions of methyl beta-D-galactopyranoside using various acyl halides. These reactions yield esters that can be further modified to enhance their biological activity. The direct acylation method has been shown to produce 6-O-acyl derivatives effectively, which are crucial for subsequent biological evaluations .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of MGP and its derivatives against various pathogens. For instance, MGP analogs exhibit potent antifungal activity against Aspergillus niger and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects . The addition of aliphatic acyl chains significantly enhances antifungal properties, suggesting that structural modifications can optimize activity against specific pathogens.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| MGP | 0.352 | Bacillus subtilis |

| MGP | 0.703 | Escherichia coli |

| MGP Derivative | 0.500 | Candida albicans |

Anticancer Activity

MGP derivatives have also been investigated for their anticancer potential. In vitro studies suggest that certain MGP esters demonstrate significant cytotoxicity against cancer cell lines, with promising results in inhibiting tumor growth. The mechanisms underlying these effects often involve the induction of apoptosis and the disruption of cell cycle progression in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of MGP derivatives with key proteins involved in microbial resistance and cancer proliferation. For example, docking simulations against the SARS-CoV-2 main protease reveal that several modified MGP compounds exhibit higher binding energies than established antiviral drugs like tetracycline, indicating their potential as therapeutic agents .

Pharmacokinetics and Toxicity Profiles

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that many synthesized MGP derivatives possess favorable pharmacokinetic properties, suggesting low toxicity and good bioavailability. These findings are crucial for the development of new antimicrobial and anticancer therapies based on MGP .

Antiviral Applications

A recent study focused on the antiviral properties of MGP derivatives against SARS-CoV-2 showed that specific esters could effectively inhibit viral replication by targeting the main protease enzyme essential for viral maturation . The study utilized molecular dynamics simulations to validate the stability and interaction profiles of these compounds within the active site of the protease.

Antifungal Efficacy

Another case study evaluated the effectiveness of various MGP esters against fungal pathogens. The results indicated that compounds with longer aliphatic chains exhibited superior antifungal activity compared to their shorter counterparts, highlighting the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of methyl-3,4-O-carbonyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways. For example, its esters have been shown to interact strongly with the active site residues of the SARS-CoV-2 main protease, forming multiple electrostatic and hydrogen bonds . This interaction inhibits the protease’s activity, potentially preventing viral replication. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between Methyl-3,4-O-carbonyl-beta-D-galactopyranoside and related compounds:

Key Observations :

- Stability and Reactivity : The 3,4-O-carbonyl group in the target compound likely enhances ring stability compared to benzyl-protected analogs (), while avoiding steric hindrance issues seen with bulky benzyl groups. However, it may exhibit lower solubility in organic solvents than acetylated derivatives ().

- Stereoselectivity : Unlike benzoylated or benzylated compounds (), the carbonyl group may facilitate stereoselective glycosylation due to its electron-withdrawing nature, analogous to the effects observed with 3,6-anhydro bridges ().

- Biological Interactions : Acetamido-substituted derivatives () show stronger hydrogen-bonding capacity, making them superior for mimicking natural glycans, whereas the carbonyl group’s rigidity may limit conformational flexibility in binding pockets.

Characterization :

- Spectroscopy : 500-MHz NMR and 2D techniques () are critical for confirming regiochemistry. The carbonyl group’s resonance in $^{13}\text{C}$-NMR (~170–180 ppm) would distinguish it from acetyl (20–25 ppm) or benzyl (125–135 ppm) groups .

- Crystallography : emphasizes the role of ring puckering in conformational analysis, which could be applied to compare the target compound’s rigidity with 3,6-anhydro derivatives .

Biological Activity

Methyl-3,4-O-carbonyl-beta-D-galactopyranoside (M3,4-OG) is a carbohydrate derivative that has garnered attention for its diverse biological activities. This compound belongs to the class of organic compounds known as pyranodioxins and has been studied for its potential applications in medicinal chemistry, particularly as an antimicrobial and antiviral agent.

M3,4-OG can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions allow for the modification of its functional groups, potentially enhancing its biological activity. Common reagents utilized in these reactions include acyl halides and reducing agents like sodium borohydride, often in solvents such as dichloromethane under controlled conditions.

The biological activity of M3,4-OG is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to interact with the active site residues of the SARS-CoV-2 main protease, forming multiple electrostatic and hydrogen bonds. This interaction suggests that M3,4-OG could serve as a potential inhibitor of viral replication .

Antimicrobial Activity

Research indicates that M3,4-OG exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial and fungal strains. For instance, methyl β-D-galactopyranoside (MGP) analogs derived from M3,4-OG showed promising antifungal activity compared to their antibacterial properties, with higher effectiveness noted against fungal pathogens .

Table 1: Antimicrobial Activity of M3,4-OG Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| M3,4-OG | Bacillus subtilis | Moderate |

| MGP Esters | Escherichia coli | High |

| MGP Esters | Candida albicans | High |

Antiviral Properties

In addition to its antimicrobial effects, M3,4-OG has been investigated for its antiviral properties. Studies have highlighted its potential as an inhibitor of the SARS-CoV-2 protease enzyme. The binding energy of M3,4-OG derivatives was found to be superior to that of established antiviral drugs like tetracycline and fluconazole .

Case Study: Inhibition of SARS-CoV-2 Protease

A study conducted on various galactopyranoside esters demonstrated that certain derivatives of M3,4-OG exhibited higher binding affinity towards the SARS-CoV-2 main protease than traditional inhibitors. The results indicated that these compounds could significantly reduce viral replication in vitro .

Additional Biological Activities

M3,4-OG also shows promise in other biological areas:

- Antioxidant Activity : Preliminary studies suggest that derivatives have antioxidant properties which could contribute to their overall therapeutic potential .

- Anticancer Potential : Some derivatives have been evaluated for their anticancer activities. The structure-activity relationship (SAR) studies indicated that modifications could enhance their efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl-3,4-O-carbonyl-beta-D-galactopyranoside, and how do protective group strategies influence regioselectivity?

- Methodological Answer : Synthesis typically involves protecting hydroxyl groups to direct reactivity. For example, benzyl or acetyl groups are often used to block specific hydroxyls, enabling selective modification at the 3,4-positions. A common approach includes:

Galactose activation : Start with methyl galactopyranoside derivatives.

Protection : Introduce protective groups (e.g., benzyl or isopropylidene) at non-target hydroxyls .

Carbonyl introduction : React with carbonylating agents (e.g., phosgene analogs) under anhydrous conditions to form the 3,4-O-carbonyl bridge .

- Critical Factor : Solvent polarity and temperature control are vital to avoid side reactions (e.g., over-carbonylation). Anhydrous DMF or dichloromethane is preferred .

Q. How is the stereochemical integrity of this compound validated post-synthesis?

- Methodological Answer :

- NMR Analysis : Compare - and -NMR spectra with known analogs. For example, the 3,4-O-carbonyl group produces distinct downfield shifts (~160-180 ppm in -NMR) .

- X-ray Crystallography : Resolve crystal structures to confirm the beta-D configuration and carbonyl positioning .

- Optical Rotation : Measure specific rotation ([α]) to verify consistency with beta-anomeric galactopyranosides (typically +50° to +80°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer :

- Contradiction Source : Stability discrepancies often arise from hydrolysis rates at acidic vs. neutral pH.

- Experimental Design :

Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 72 hours.

HPLC-MS Monitoring : Quantify degradation products (e.g., free galactose or methyl galactoside) .

Kinetic Analysis : Calculate hydrolysis rate constants (k) to identify pH-dependent instability thresholds .

- Data Interpretation : The 3,4-O-carbonyl group is prone to cleavage at pH < 4 due to proton-assisted nucleophilic attack .

Q. What advanced glycosylation strategies enable the use of this compound as a donor in oligosaccharide assembly?

- Methodological Answer :

- Donor Activation : Use trichloroacetimidate or thioglycoside derivatives to enhance reactivity. For example:

- Trichloroacetimidate Method : Activate the anomeric position with TMSOTf in dichloromethane .

- Regioselectivity Control : The 3,4-O-carbonyl group sterically blocks undesired glycosylation at adjacent hydroxyls, favoring 2- or 6-position coupling .

- Case Study : In a β-(1→3)-linked disaccharide synthesis, yields improved to >75% when using 4 Å molecular sieves to scavenge water .

Q. How do computational methods aid in predicting the conformational behavior of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations :

Force Field Selection : Use GLYCAM06 for carbohydrate-specific parameters.

Solvation Models : Simulate in explicit water or DMSO to assess solvent effects on ring puckering .

- Key Insight : The 3,4-O-carbonyl group restricts the galactopyranose ring to conformation, reducing flexibility compared to unprotected analogs .

Safety and Handling Guidelines

- Toxicity : While specific data for this compound is limited, structurally similar compounds (e.g., methyl glycosides) show acute aquatic toxicity (LC50 < 2 mg/L for fish) .

- Storage : Store under argon at –20°C to prevent hygroscopic degradation .

- Waste Disposal : Classify as hazardous waste (UN2810) due to carbonyl reactivity; incinerate via licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.